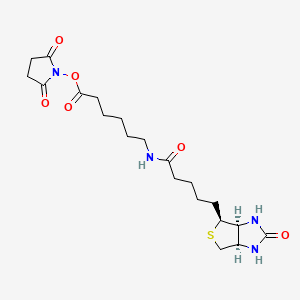
烟嘧磺隆
描述
烟嘧磺隆是磺酰脲类除草剂家族的一员。它最初由ISK公司发现,并在1990年代初以商品名Accent®进入市场。 这种化合物主要用作后出苗除草剂,用于防治玉米、高粱和其他谷物作物中的禾本科杂草 。 烟嘧磺隆通过抑制植物酶乙酰乳酸合酶(ALS)发挥作用,该酶对必需氨基酸的产生至关重要 。
科学研究应用
生化分析
Biochemical Properties
Nicosulfuron: Nicosulfuron interacts with various enzymes and proteins within the biochemical reactions of plants. It primarily targets the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids . By inhibiting ALS, disrupts cell division and growth, leading to the death of sensitive plants .
Cellular Effects
Nicosulfuron: Nicosulfuron has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, stress significantly increases the sucrose, soluble sugar, and starch contents in plant leaves and roots, which may be related to enhanced carbohydrate metabolism .
Molecular Mechanism
The molecular mechanism of Nicosulfuron involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expressionNicosulfuron exerts its effects at the molecular level by inhibiting the activity of ALS in sensitive plants, thereby inhibiting cell division . This leads to the plants turning purple, yellow, and green, and eventually dying .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Nicosulfuron change. The product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . For instance, LAB 145 138, a safener, has been evaluated to improve sweet corn tolerance to Nicosulfuron applied POST alone or with terbufos applied in the planting furrow or bentazon applied POST .
Metabolic Pathways
Nicosulfuron is involved in several metabolic pathways. It blocks the synthesis of branched-chain amino acids by inhibiting the activity of ALS . This disruption in the metabolic pathway leads to a rapid decrease in cell division and plant growth .
Transport and Distribution
The transport and distribution of Nicosulfuron within cells and tissues involve its absorption by the roots, stems, and leaves of plants, and transmission upward and downward through the xylem and phloem .
Subcellular Localization
The subcellular localization of Nicosulfuron and its effects on activity or function are primarily related to its target, the ALS enzyme, which is located in the chloroplasts of plant cells . By inhibiting this enzyme, Nicosulfuron disrupts the normal function of the chloroplasts, leading to the death of the plant .
准备方法
烟嘧磺隆可以通过多种途径合成。一种常用的方法是将2-氯烟酸与各种试剂反应生成中间体2-氨基磺酰基-N,N-二甲基吡啶酰胺。 然后将该中间体与氯甲酸酯和2-氨基-4,6-二甲氧基嘧啶反应得到烟嘧磺隆 。 工业生产方法通常使用水分散性颗粒剂或油基悬浮浓缩剂 。
化学反应分析
烟嘧磺隆会发生各种化学反应,包括氧化、还原和取代。 已知它通过Fenton和Fenton样反应降解,这些反应涉及铁和过氧化氢的使用 。 这些反应中常用的试剂包括酸和碱,形成的主要产物通常是活性较低或无活性的代谢物 。
相似化合物的比较
烟嘧磺隆与其他磺酰脲类除草剂类似,例如嘧磺隆和卤代磺隆。 它在对玉米的高选择性和控制广泛的禾本科和阔叶杂草方面的能力是独一无二的 。 其他类似化合物包括Nicorn 040 SC和Maksymus 040 SC,它们也被用作玉米种植中的除草剂 。
属性
IUPAC Name |
2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O6S/c1-21(2)13(22)9-6-5-7-16-12(9)28(24,25)20-15(23)19-14-17-10(26-3)8-11(18-14)27-4/h5-8H,1-4H3,(H2,17,18,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCOGUMHFFWOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6034764 | |
| Record name | Nicosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6034764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Solubilities (all in g/kg, 25 °C): acetone 18, ethanol 4.5, chloroform, DMF 64, acetonitrile 23, toluene 0.370, hexane <0.02, dichloromethane 160, In water (ppm), 44 at pH 3.5: 22000 (pH 7), In water, 7.4X10+3 mg/L at pH 7, 25 °C, In water, 1.2X10+4 mg/L at 25 °C | |
| Record name | Nicosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
9.53 g/mL, Density: 0.313 (bulk) | |
| Record name | Nicosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 1.2X10-16 mm Hg at 25 °C, <8X10-7 mPa /<6.0X10-12 mm Hg/ at 25 °C | |
| Record name | Nicosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless white solid, Colorless crystals, Tan-colored | |
CAS No. |
111991-09-4 | |
| Record name | Nicosulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111991-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicosulfuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111991094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicosulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6034764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxamide, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N,N-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[(4,6-dimethoxypyrimidin-2-ylcarbamoyl)sulfamoyl]-N,N-dimethylnicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[(4,6-dimethoxypyrimidin-2-ylcarbamoyl)sulfamoyl]-N,N-dimethylnicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICOSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG297D9264 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nicosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
172 °C, MP: 169-172 °C; 140-161 °C (technical) | |
| Record name | Nicosulfuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7950 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Nicosulfuron?
A1: Nicosulfuron acts by inhibiting the activity of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS) [, , , , ]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs), namely valine, leucine, and isoleucine [, , ].
Q2: What are the downstream effects of Nicosulfuron's inhibition of ALS?
A2: Inhibiting ALS disrupts BCAA synthesis, leading to a cascade of effects:
- Impaired Protein Synthesis: Reduced BCAA availability directly impairs protein synthesis, essential for plant growth and development [, ].
- Disrupted Cell Division and Elongation: BCAAs are critical for cell division and elongation processes, and their depletion inhibits these processes, ultimately leading to plant death [, , ].
- Oxidative Stress: Studies suggest that Nicosulfuron exposure can also induce oxidative stress in plants, contributing to cellular damage [, , ].
Q3: What is the molecular formula and weight of Nicosulfuron?
A3: Nicosulfuron has a molecular formula of C15H18N6O7S and a molecular weight of 410.4 g/mol.
Q4: Does the presence of specific ions in the spray solution affect the efficacy of Nicosulfuron?
A4: Yes, the presence of certain ions can influence Nicosulfuron activity. Studies indicate that ammonium salts can enhance phytotoxicity, while sodium bicarbonate generally antagonizes it. The specific effects are dependent on the type of surfactant used [, ].
Q5: Can soil-applied insecticides affect Nicosulfuron efficacy?
A5: Yes, research shows that soil-applied organophosphate insecticides, particularly Terbufos, can reduce corn tolerance to Nicosulfuron by inhibiting its metabolism [, , ]. This interaction appears to be related to the inhibition of specific cytochrome P450 enzymes involved in Nicosulfuron detoxification.
Q6: Do structural analogs of Nicosulfuron exhibit different levels of herbicidal activity?
A6: Yes, structural variations within the sulfonylurea class of herbicides, to which Nicosulfuron belongs, can lead to differences in herbicidal activity. For example, Primisulfuron, another sulfonylurea herbicide, shows different selectivity patterns compared to Nicosulfuron in various plant species [, , , ].
Q7: What is the primary mechanism of resistance to Nicosulfuron in plants?
A7: The most common mechanism of resistance is through enhanced herbicide metabolism [, ]. Tolerant species can detoxify Nicosulfuron more rapidly than sensitive ones, typically by enzymatic modifications that render the herbicide inactive.
Q8: Does cross-resistance exist between Nicosulfuron and other herbicides?
A8: Yes, cross-resistance can occur between Nicosulfuron and other ALS-inhibiting herbicides. This is because they share the same target site of action [, , ]. If a plant develops resistance to one ALS inhibitor, it might also exhibit resistance to other herbicides in this class.
Q9: Has Nicosulfuron been shown to have any negative impacts on animals?
A9: Research suggests that exposure to Nicosulfuron can negatively affect sperm quality and alter testicular structure in male mice. This toxicity is linked to increased apoptosis and changes in the NF-κB signaling pathway in the testes [].
Q10: Can microbial activity contribute to Nicosulfuron degradation?
A11: Yes, fungal strains like Plectosphaerella cucumerina have been isolated and found to degrade Nicosulfuron through a co-metabolism process, breaking it down into less harmful metabolites [].
Q11: Are there any alternative weed control strategies that can be integrated to reduce reliance on Nicosulfuron?
A12: Yes, integrated weed management strategies, such as crop rotation, cover cropping, and mechanical weed control, can be employed to minimize reliance on chemical herbicides like Nicosulfuron [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[4-[(2R,4S)-1-[3,5-bis(trifluoromethyl)benzoyl]-2-(phenylmethyl)piperidin-4-yl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1678690.png)
![3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride](/img/structure/B1678691.png)



